2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine

X-ray crystallography π-π stacking molecular conformation

Researchers requiring late-stage diversification intermediates for kinase inhibitor programs often face limited availability of heterocyclic scaffolds with dual orthogonal reactive handles. 2-(5-Bromopyridin-3-yl)-4-hydrazinylpyrimidine (CAS 1511149-76-0) addresses this gap. - 5-Bromo substituent enables site-selective Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling. - 4-Hydrazinyl group provides distinct reactivity for condensation to fused pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines. - Near-planar geometry (dihedral angle 12.3°) facilitates π-π stacking in kinase ATP pockets.

Molecular Formula C9H8BrN5
Molecular Weight 266.10 g/mol
Cat. No. B13254452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine
Molecular FormulaC9H8BrN5
Molecular Weight266.10 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1NN)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H8BrN5/c10-7-3-6(4-12-5-7)9-13-2-1-8(14-9)15-11/h1-5H,11H2,(H,13,14,15)
InChIKeySSAXUIWCHIZTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine: Structural and Procurement Overview


2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine is a heterocyclic small molecule comprising a 4-hydrazinylpyrimidine core substituted at the 2-position with a 5-bromopyridin-3-yl moiety . This specific arrangement presents a defined molecular geometry; X-ray crystallography of the closely related 2-(5-bromopyridin-3-yl)pyrimidine scaffold reveals a dihedral angle of 12.3° between the pyrimidine and pyridine rings, enabling π-π stacking interactions, while the bromine atom introduces electrophilic character at the adjacent carbon for nucleophilic substitution . These properties position the compound as a distinct synthetic intermediate and potential pharmacophore within the broader family of pyrimidine-based kinase inhibitor scaffolds.

Selection Context Synthetic intermediate for kinase inhibitor scaffold design
Structural Feature Reported near-planar geometry may support π-stacking
Reactivity Handle Bromine substituent enables site-selective cross-coupling diversification

2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine: Non-Interchangeability with Common Analogs


The specific combination of a 5-bromo substituent on the pyridine ring and the 4-hydrazinyl group on the pyrimidine core cannot be generically substituted with simpler pyrimidine building blocks (e.g., 4-hydrazinylpyrimidine or 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine) without altering both electronic properties and synthetic utility. The bromine atom introduces a discrete, quantifiable electronic effect—increasing electrophilicity at the adjacent carbon for nucleophilic substitution —which directly enables site-selective cross-coupling reactions that are not accessible with the non-brominated analog. Concurrently, the 4-hydrazinyl group provides distinct reactivity for condensation and cyclization pathways to form fused heterocycles [1]. Substituting this compound with a non-brominated or differently substituted analog would fundamentally alter the downstream reaction trajectory and the resulting biological activity profile of any derived lead molecule.

Halogen handle loss Non-brominated analogs lack the halogen handle, which may prevent site-selective cross-coupling diversification.
Hydrazine reactivity shift Substituting the 4-hydrazinyl group with amino or chloro groups may eliminate key condensation pathways for fused heterocycle synthesis.

2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine: Structural, Electronic & Class-Level Evidence


Planarity and π-Stacking Potential

The target compound incorporates the 2-(5-bromopyridin-3-yl)pyrimidine core. X-ray crystallographic analysis of this core confirms a near-planar geometry with a dihedral angle of 12.3° between the pyrimidine and pyridine rings, which is predicted to facilitate π-π stacking interactions in biological systems . This is a quantifiable structural feature distinct from many non-planar, saturated hydrazinylpyrimidines that lack the conjugated pyridine-pyrimidine linkage.

Core planarity
Reported
Dihedral angle 12.3°
Near-planar geometry supports π-stacking potential
Measured on 2-(5-bromopyridin-3-yl)pyrimidine core
X-ray crystallography π-π stacking molecular conformation

Bromine-Enhanced Electrophilic Reactivity

The presence of the bromine atom on the pyridine ring introduces steric and electronic effects that increase electrophilicity at the adjacent carbon, making it more susceptible to nucleophilic substitution compared to non-brominated analogs . This is a class-level inference based on the well-established role of bromine as a leaving group; direct quantitative kinetic data comparing this specific compound to the non-brominated 2-(pyridin-3-yl)-4-hydrazinylpyrimidine is not available in the public literature.

Electrophilic reactivity
Class-level inference
Brominated analog: enables cross-coupling
Non-brominated analog: limited electrophilicity
Supports selection for site-selective diversification
Quantitative kinetic data unavailable
nucleophilic substitution cross-coupling synthetic intermediate

Hydrazinylpyrimidine Class-Level Anticancer Activity

While no direct activity data exists for 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine, a closely related class of 4-hydrazinylpyrimidine-5-carbonitrile derivatives has demonstrated potent and defined cytotoxicity. Representative compounds from this class showed IC50 values against the hormone-dependent MCF-7 breast cancer cell line ranging from 1.62 ± 0.06 µM to 9.88 ± 0.38 µM, and against the hormone-independent MDA-MB-231 cell line from 3.26 ± 0.14 µM to 12.93 ± 0.55 µM [1]. This establishes the 4-hydrazinylpyrimidine core as a privileged scaffold for anticancer activity, providing a class-level inference of the potential for the target compound to exhibit comparable or differentiated potency upon functionalization.

Class cytotoxicity
Class-level inference
Related 4-hydrazinylpyrimidines
MCF-7 IC50 1.62–9.88 µM
MDA-MB-231 IC50 3.26–12.93 µM
Supports cytotoxicity endpoint review
Data from functionalized carbonitrile analogs; class-level inference only
anticancer cytotoxicity MCF-7 MDA-MB-231

2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine: Application Scenarios


Site-Selective Diversification via Cross-Coupling

This compound is optimally procured as a late-stage diversification intermediate. The 5-bromo substituent on the pyridine ring provides a defined, electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amine, or alkyne groups. The quantifiable increase in electrophilicity at the adjacent carbon, as noted in structural studies of the core scaffold , directly supports its selection over the non-brominated analog for constructing libraries of functionalized hydrazinylpyrimidines for kinase inhibitor programs.

Fused Heterocycle Synthesis via Hydrazine Condensation

The 4-hydrazinyl group is a key functional handle for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, triazolo[4,3-c]pyrimidines, and tetrazolo[1,5-c]pyrimidines through condensation with 1,3-dicarbonyl compounds, α-haloketones, or nitriles [1]. This application scenario leverages the distinct reactivity of the hydrazine moiety, which is not present in simple 2-aminopyrimidine or 4-chloropyrimidine building blocks, to efficiently generate tricyclic cores of high value in medicinal chemistry.

Kinase Inhibitor Design Targeting π-Stacking

The near-planar geometry (dihedral angle 12.3°) of the 2-(5-bromopyridin-3-yl)pyrimidine core is predicted to facilitate π-π stacking with aromatic residues in kinase ATP-binding pockets, such as the gatekeeper phenylalanine or the DFG motif . Researchers designing inhibitors for kinases with extended hydrophobic or aromatic binding pockets (e.g., EGFR, Bcr-Abl, JAK) may preferentially select this scaffold to enhance binding affinity and selectivity, differentiating it from non-planar or less conjugated pyrimidine alternatives.

Application
Selection Property
Validation Focus
Site-selective diversification
Bromine handle for cross-coupling
Cross-coupling reaction compatibility
Fused heterocycle synthesis
Hydrazine condensation reactivity
Cyclization scope with carbonyl electrophiles
Kinase inhibitor scaffold design
Planar geometry for π-stacking
Binding affinity in aromatic kinase pockets

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